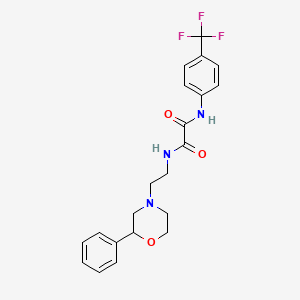
N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . These receptors play a crucial role in the regulation of central inflammation .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can increase stability and lipophilicity in addition to its high electronegativity .
Biochemical Pathways
Compounds with a phenylmorpholine structure often act as releasers of monoamine neurotransmitters, leading to stimulant effects .
Pharmacokinetics
The trifluoromethyl group often confers increased stability and lipophilicity, which could potentially impact the compound’s bioavailability .
Result of Action
Similar compounds have been used to control brain inflammation processes .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and environmentally benign .
生物活性
N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has been explored for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Morpholino Group : This moiety is known for enhancing lipophilicity and bioavailability.
- Trifluoromethyl Group : This group is often associated with increased metabolic stability and improved pharmacological properties.
The compound has a molecular formula of C20H22F3N3O2 and a molecular weight of approximately 403.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have shown activity as histone deacetylase inhibitors (HDACi), which are crucial in regulating gene expression and have implications in cancer therapy .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of oxalamide derivatives, including this compound. A related compound demonstrated significant inhibition of class IIa HDACs, showcasing nanomolar potency and selectivity over other HDAC classes . This selectivity is critical as it minimizes off-target effects often seen with broader-spectrum HDAC inhibitors.
Case Studies
-
In Vitro Studies : A study involving a series of oxalamide derivatives assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties .
Compound Cell Line IC50 (µM) 1 A549 9.4 2 HeLa 12.5 3 MCF-7 8.7 - Synergistic Effects : In combination therapies, derivatives of this compound have shown enhanced efficacy when used alongside established chemotherapeutics like bortezomib, leading to increased apoptosis in cancer cells .
The synthesis of this compound typically involves several steps:
- Formation of Oxalamide : The initial step involves reacting an appropriate amine with oxalyl chloride to create the oxalamide functional group.
- Final Coupling Reaction : The morpholino group is introduced through a coupling reaction under controlled conditions to yield the final product.
属性
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-20(29)19(28)25-10-11-27-12-13-30-18(14-27)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRFKBWCBWIMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













